molecular formula C5H12N2O2 B12918766 Methyl (2-(methylamino)ethyl)carbamate CAS No. 79143-42-3

Methyl (2-(methylamino)ethyl)carbamate

Cat. No.: B12918766
CAS No.: 79143-42-3
M. Wt: 132.16 g/mol
InChI Key: SZRWOLOVRDQPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(methylamino)ethyl)carbamate is a chemical compound with the molecular formula C9H20N2O2This compound is a colorless to light yellow liquid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-(methylamino)ethyl)carbamate can be synthesized through the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(methylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-(methylamino)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of methyl (2-(methylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate adducts. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(methylamino)ethyl)carbamate is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

CAS No.

79143-42-3

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

methyl N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C5H12N2O2/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

SZRWOLOVRDQPFQ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.